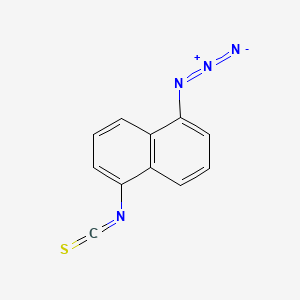

5-Isothiocyanato-1-naphthalene azide

Description

Significance of Covalent Modifiers in Elucidating Biomolecular Interactions

Covalent modification is a fundamental regulatory mechanism in biology where functional groups are attached to biomolecules like proteins, lipids, or nucleic acids, thereby altering their structure and function. numberanalytics.com In research, molecules known as covalent modifiers are designed to form stable, covalent bonds with their target biomolecules. acs.orgnih.gov This irreversible or slowly reversible binding is particularly advantageous for studying biomolecular interactions. By forming a lasting link, covalent modifiers can "trap" transient or weak interactions, making them stable enough for identification and analysis. gbiosciences.com This strategy is crucial for mapping protein-protein interactions, identifying binding sites, and developing therapeutic agents that can achieve prolonged or permanent effects. nih.gov The addition of a covalent modifier can significantly alter a protein's conformation and its interactions with other molecules. numberanalytics.com

Overview of Heterobifunctional Probes in Chemical Biology

Heterobifunctional probes are a specialized class of crosslinking reagents that possess two different reactive groups at opposite ends of a molecular spacer. gbiosciences.comnih.gov This dual reactivity allows for the specific linking of two dissimilar functional groups, which is a significant advantage over homobifunctional linkers that have identical reactive ends. gbiosciences.com The distinct nature of the reactive moieties enables staged or sequential conjugations, which helps to minimize undesirable side reactions such as self-conjugation or polymerization. gbiosciences.com This controlled reactivity makes heterobifunctional probes exceptionally useful for creating precise molecular conjugates and for mapping the interactions between different biomolecules, such as proteins, in complex biological systems. nih.govnih.gov

Historical Development and Role of 5-Isothiocyanato-1-naphthalene Azide (B81097) as a Pioneering Reagent in Membrane Protein Studies

5-Isothiocyanato-1-naphthalene azide emerged as a pioneering heterobifunctional reagent designed specifically for the challenges of studying membrane proteins. nih.gov A key 1982 study detailed its synthesis and application as a hydrophobic, photoactive cross-linking agent. nih.gov The compound was engineered to investigate the segments of proteins that are integrated within the cell membrane. nih.gov

Its structure features two key functional groups:

An isothiocyanate group (-NCS), which provides group-directed modification by reacting with specific nucleophilic residues on a protein, such as primary amines (e.g., lysine (B10760008) side chains).

An aryl azide group (-N₃), which is photoreactive. This group remains inert until it is activated by UV light, at which point it forms a highly reactive nitrene intermediate that can insert into C-H or N-H bonds in its immediate vicinity. nih.govthermofisher.com

This design allowed for a two-step experimental approach. First, the isothiocyanate group would covalently attach the probe to a specific site on a membrane protein. Second, upon photoactivation, the azide group would react non-specifically with any neighboring molecules, including other proteins or lipid components, effectively cross-linking the labeled protein to its interaction partners within the membrane. nih.gov Early applications of this reagent included the study of protein arrangements in bacteriorhodopsin and the anion-exchange protein (band 3) of human erythrocytes, demonstrating its utility in mapping near-neighbor relationships in native membrane environments. nih.gov

Properties of this compound

| Functional Group | Reactivity Type | Mechanism of Action | Primary Use |

|---|---|---|---|

| Isothiocyanate (-NCS) | Chemoselective | Reacts with primary amines (e.g., lysine residues) to form a stable thiourea (B124793) linkage. | Targets the probe to a specific protein. |

| Aryl Azide (-N₃) | Photo-activatable | Forms a reactive nitrene upon UV light exposure, which can insert into C-H or N-H bonds. thermofisher.com | Cross-links the target protein to nearby interacting molecules. nih.gov |

Scope and Objectives of Contemporary Research on this compound

While this compound was a foundational tool, contemporary research has evolved, building upon the principles it established. The primary objectives of modern research in this area focus on developing more sophisticated probes for greater precision and versatility in studying membrane protein interactions. The core azidonaphthalene scaffold remains relevant, but modifications are introduced to enhance properties. For instance, related compounds like 5-iodonaphthyl-1-azide (INA) have been developed and are used to probe protein penetration into the lipid bilayer and to characterize protein-protein interactions in the membranes of intact cells. nih.govacs.org

Current research aims to:

Improve Specificity: Designing probes with more selective targeting groups to label specific proteins or even specific sites on a protein with higher fidelity.

Enhance Efficiency: Developing photoreactive groups that can be activated with longer wavelengths of light (e.g., visible light) to reduce potential damage to cells caused by UV irradiation. Diazirines, for example, are a newer class of photo-activatable groups that are more stable and can be activated more efficiently with long-wave UV light. thermofisher.com

Enable In Vivo Imaging: Incorporating fluorescent tags or other reporter moieties into the probe structure to allow for real-time visualization of membrane protein dynamics in living cells and organisms. researchgate.netnih.gov

The foundational work with this compound paved the way for these advanced tools that continue to expand our understanding of the complex molecular organization of cell membranes.

Key Research Findings from Pioneering Studies

| Subject of Study | Finding | Significance | Citation |

|---|---|---|---|

| Bacteriorhodopsin (in purple membranes) | Photoactivation of the probe-labeled protein led to the formation of homopolymers. | Demonstrated the ability of the probe to cross-link proteins within a native membrane complex. | nih.gov |

| Anion-exchange protein (Band 3) | The probe competed for the phenylisothiocyanate binding site and, upon photoactivation, induced cross-linking. | Validated the group-specific targeting of the isothiocyanate and its utility in a complex biological membrane. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

82516-84-5 |

|---|---|

Molecular Formula |

C11H6N4S |

Molecular Weight |

226.26 g/mol |

IUPAC Name |

1-azido-5-isothiocyanatonaphthalene |

InChI |

InChI=1S/C11H6N4S/c12-15-14-11-6-2-3-8-9(11)4-1-5-10(8)13-7-16/h1-6H |

InChI Key |

SDAGQISKSVNUAS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=C2N=[N+]=[N-])C(=C1)N=C=S |

Canonical SMILES |

C1=CC2=C(C=CC=C2N=[N+]=[N-])C(=C1)N=C=S |

Other CAS No. |

82516-84-5 |

Synonyms |

5-isothiocyanato-1-naphthalene azide N3NapNCS |

Origin of Product |

United States |

Synthetic Strategies and Chemical Reactivity of 5 Isothiocyanato 1 Naphthalene Azide

Synthetic Pathways to 5-Isothiocyanato-1-naphthalene Azide (B81097) Precursors

The synthesis of 5-isothiocyanato-1-naphthalene azide necessitates a multi-step approach involving the strategic functionalization of the naphthalene (B1677914) core. The general strategy involves creating a diamino-naphthalene precursor, which is then selectively converted to the corresponding azide and isothiocyanate functionalities.

The naphthalene core is the foundational structure upon which the reactive groups are built. The synthesis of specifically substituted naphthalene derivatives is a key area of organic chemistry. nih.govrasayanjournal.co.in

Traditional methods for functionalizing naphthalene, the simplest polycyclic aromatic hydrocarbon, often rely on electrophilic aromatic substitution reactions. rasayanjournal.co.in However, controlling the regioselectivity of these reactions to obtain the desired 1,5-disubstituted pattern can be challenging, as substitution patterns depend heavily on the directing effects of existing functional groups. nih.gov

More advanced and regioselective methods have been developed. These include:

Fusion of Naphthalene Sulphonic Acids: Naphthols can be prepared from the corresponding naphthalene sulphonic acids by fusion with sodium hydroxide, followed by acidification. These naphthols can then be converted to other functional groups. rasayanjournal.co.in

Dieckmann-Type Cyclization: This intramolecular condensation of a diester can be employed to construct the naphthalene ring system from acyclic precursors, allowing for precise placement of substituents. nih.gov

Skeletal Editing of Heteroarenes: Innovative strategies, such as the nitrogen-to-carbon transmutation of isoquinolines using a Wittig reagent, can provide access to substituted naphthalenes that are otherwise difficult to synthesize. This method involves a ring-opening, 6π-electrocyclization, and elimination sequence. nih.gov

For the synthesis of the target compound, a common starting point would be a suitably substituted naphthalene derivative, such as 1,5-diaminonaphthalene, which provides the necessary amino groups at the correct positions for subsequent conversion.

The isothiocyanate group (–N=C=S) is typically introduced by converting a primary amine. iiab.menih.gov A large number of synthetic methods exist, but the most prevalent and versatile approach involves a two-step sequence. nih.govorganic-chemistry.org

Formation of a Dithiocarbamate (B8719985) Salt: The primary amine is reacted with carbon disulfide (CS₂) in the presence of a base, such as aqueous ammonia (B1221849) or triethylamine. iiab.meorganic-chemistry.org This reaction forms an intermediate dithiocarbamate salt.

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent, which facilitates the elimination of hydrogen sulfide (B99878) to yield the final isothiocyanate. nih.gov

A variety of desulfurizing agents can be employed, each with its own advantages regarding reaction conditions, yields, and functional group tolerance. The choice of reagent can be critical, especially when dealing with sensitive substrates.

| Desulfurizing Agent | Description | Reference |

|---|---|---|

| Lead Nitrate (Pb(NO₃)₂) | A classical and effective reagent for this transformation. | iiab.me |

| Tosyl Chloride (TsCl) | A facile and general method that relies on the in-situ generation and decomposition of the dithiocarbamate salt. | organic-chemistry.org |

| Thiophosgene (CSCl₂) | A highly reactive agent that reacts directly with primary amines. Due to its toxicity, safer alternatives are often preferred. | nih.govcbijournal.com |

| Triphosgene (BTC) | A safer, solid substitute for phosgene (B1210022) that is effective for amines with electron-withdrawing groups. | nih.govcbijournal.com |

| Iodine (I₂) | Used in an improved, environmentally acceptable biphasic procedure with sodium bicarbonate. | cbijournal.com |

The aryl azide (–N₃) is the photoactive component of the molecule. Like the isothiocyanate, it is most commonly synthesized from a primary aromatic amine precursor. wikipedia.orgeurekaselect.com

The classical and most widely used method is the diazotization-azidation reaction : eurekaselect.com

Diazotization: The primary aromatic amine is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This converts the amine into a diazonium salt.

Azidation: The resulting diazonium salt is then reacted with an azide source, typically sodium azide (NaN₃), which displaces the dinitrogen group to form the aryl azide. wikipedia.orgorganic-chemistry.org

While effective, this procedure requires careful temperature control and the handling of potentially unstable diazonium intermediates. eurekaselect.com Alternative methods have been developed to circumvent these issues, including:

Nucleophilic Aromatic Substitution: Direct substitution of a suitable leaving group (e.g., a halide) on an activated aromatic ring by an azide salt. wikipedia.org

Reaction of Organoboron Compounds: Copper(II)-catalyzed conversion of arylboronic acids or their esters into the corresponding aryl azides. organic-chemistry.org

Chemical Reactivity of Dual Functional Groups

The distinct reactivity of the isothiocyanate and azide moieties allows for sequential, controlled conjugation and cross-linking.

The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by functional groups commonly found in proteins, such as the primary amines of lysine (B10760008) residues and the thiols of cysteine residues. researchgate.netnih.gov The reaction outcome is highly dependent on the pH of the local environment. researchgate.netresearchgate.net

Reaction with Amines: In alkaline conditions (typically pH 9-11), the isothiocyanate group reacts preferentially with primary amines (e.g., the ε-amino group of a lysine side chain) to form a stable thiourea (B124793) linkage. researchgate.netresearchgate.net

Reaction with Thiols: Under neutral to slightly acidic conditions (pH 6-8), the isothiocyanate can react with a thiol group (e.g., from a cysteine residue) to form a dithiocarbamate adduct. researchgate.netresearchgate.net This reaction is notably reversible, and the isothiocyanate group can be transferred to other available nucleophiles. nih.gov

This differential reactivity allows for targeted modification of proteins. For instance, by controlling the pH, one can favor the labeling of either lysine or cysteine residues. Studies using fluorescein (B123965) isothiocyanate have shown that thiol groups can react more readily than amino groups under certain conditions. nih.gov

| Nucleophile | Optimal pH Range | Product | Bond Stability | Reference |

|---|---|---|---|---|

| Amine (e.g., Lysine) | 9 – 11 | Thiourea | Stable | researchgate.netresearchgate.net |

| Thiol (e.g., Cysteine) | 6 – 8 | Dithiocarbamate | Reversible | researchgate.netnih.govresearchgate.net |

The azide group is generally stable in the dark but becomes highly reactive upon exposure to ultraviolet (UV) light. nih.gov The photolysis of an aryl azide is the key step that initiates the cross-linking function of the molecule. nih.gov The mechanism proceeds through several key stages: rsc.orgresearchgate.net

Photoexcitation: The aryl azide absorbs a photon of UV light (typically <300 nm, though catalysis can extend this to longer wavelengths), promoting it to an excited electronic state. rsc.orgresearchgate.net

Nitrogen Extrusion: From this excited state, the molecule rapidly and irreversibly eliminates a molecule of dinitrogen (N₂), which is a highly thermodynamically favorable process. nih.gov

Nitrene Generation: The loss of N₂ results in the formation of a highly reactive and electron-deficient intermediate known as a nitrene —a species containing a neutral, monovalent nitrogen atom with six valence electrons. nih.govresearchgate.net

Reactivity of Naphthalene-Derived Nitrenes with C-H and N-H Bonds in Biomolecules

The chemical utility of this compound in biological studies stems from the photo-inducible reactivity of its azide moiety. Upon absorption of light, the aryl azide group expels molecular nitrogen to generate a highly reactive and transient species known as a nitrene. This naphthalene-derived nitrene is a key intermediate responsible for forming stable covalent bonds with nearby molecules.

The reactivity of this nitrene is notably broad, allowing it to participate in insertion reactions with various types of chemical bonds present in biomolecules. Of particular importance is its ability to react with carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds. These bonds are ubiquitous in proteins, being present in the polypeptide backbone and the side chains of virtually all amino acids. The insertion of the nitrene into a C-H bond results in the formation of a new carbon-nitrogen bond, while insertion into an N-H bond yields a new nitrogen-nitrogen linkage.

This capacity for C-H and N-H bond insertion is the basis for the use of this compound as a photoaffinity labeling and cross-linking agent. nih.gov For instance, after the isothiocyanate group directs the molecule to a specific binding site on a protein, photoactivation generates the nitrene. This nitrene can then react with C-H or N-H bonds on adjacent amino acid residues or even on neighboring proteins, resulting in covalent cross-linking. nih.gov Research on membrane proteins, such as bacteriorhodopsin and the anion-exchange protein (band 3) of human erythrocytes, has demonstrated that photoactivation of the bound naphthalene azide leads to the formation of protein homopolymers, confirming its efficacy in inducing cross-links within a biological membrane environment. nih.gov While controlling the reactivity of high-energy intermediates like nitrenes can be challenging, their ability to insert into otherwise stable bonds makes them powerful tools for probing molecular architecture. rsc.org

Wavelength-Dependent Photoactivation Characteristics

The photoactivation of this compound is a wavelength-dependent process governed by its electronic absorption properties. The photophysical characteristics are largely influenced by the naphthalene ring system, which features a rigid plane and extensive π-electron conjugation. nih.gov These features result in distinct absorption bands in the ultraviolet (UV) spectrum and contribute to high quantum yields and excellent photostability for many naphthalene derivatives. nih.gov

The absorption spectrum of naphthalene-based compounds typically shows strong ultraviolet absorption resulting from π-π* electronic transitions. researchgate.net For naphthalene derivatives, intense absorption bands can be observed, with some transitions of the naphthalene ring occurring at wavelengths around 340-350 nm. researchgate.net The presence of aromatic groups attached to a reactive center can cause a red shift in the UV absorption spectrum, moving the activation wavelength to a longer, potentially less damaging, region. nih.gov

The compound this compound is characterized as being photosensitive, a critical property for its function as a photo-cross-linker. nih.gov Photoactivation is achieved by irradiating the molecule with light of a wavelength that corresponds to one of its absorption maxima, leading to the generation of the reactive nitrene intermediate. The efficiency of this process is dependent on the quantum yield of the photoreaction. Naphthalene derivatives are noted for their favorable photophysical properties, which are essential for applications in biochemistry and molecular biology where controlled activation is required. nih.gov

To illustrate the typical photophysical properties of related compounds, the following table summarizes data for naphthalene and select derivatives.

Note: The data in the table are representative values for naphthalene and its derivatives to illustrate general photophysical properties and are based on findings from multiple sources. researchgate.netnih.gov

Compound Index

Methodological Frameworks for Applying 5 Isothiocyanato 1 Naphthalene Azide in Biomolecular Studies

Principles of Hydrophobic Labeling Using 5-Isothiocyanato-1-naphthalene Azide (B81097)

The lipophilic nature of the naphthalene (B1677914) group drives the partitioning of INA into the hydrophobic core of lipid bilayers. This inherent property is the foundation of its use as a hydrophobic labeling agent, enabling researchers to specifically target and modify protein segments that are embedded within or closely associated with the cell membrane. nih.gov The isothiocyanate group of INA provides a means for covalent attachment to nucleophilic residues, such as the ε-amino group of lysine (B10760008), on the protein target. This reaction proceeds under non-photolytic conditions, allowing for controlled labeling of accessible sites within the membrane's hydrophobic domain.

A primary application of hydrophobic labeling with 5-isothiocyanato-1-naphthalene azide is the identification of protein segments that are integrated within the lipid bilayer. nih.gov The process involves incubating membranes or reconstituted protein-lipid systems with INA, allowing the reagent to partition into the hydrophobic phase and react with intramembranous portions of proteins.

The isothiocyanate group of INA preferentially reacts with nucleophilic amino acid residues, primarily lysine, that are accessible within the hydrophobic core of the membrane. nih.gov Following this initial labeling, the protein of interest is isolated and subjected to proteolytic digestion. The resulting peptide fragments are then analyzed, typically by mass spectrometry, to identify those that have been modified by INA. The presence of the INA adduct on specific peptides provides direct evidence that these segments of the protein are located within the hydrophobic interior of the membrane.

Research has demonstrated the utility of this approach. For instance, studies on bacteriorhodopsin and the anion-exchange protein (band 3) of human erythrocytes have successfully employed INA to label and identify membrane-spanning domains. nih.gov In these experiments, INA was shown to compete with other known phenylisothiocyanate binding sites, confirming its interaction with intramembranous regions. nih.gov

Beyond simply identifying membrane-embedded segments, hydrophobic labeling with INA can provide insights into the topography and the depth of a protein's penetration into the lipid bilayer. The extent of labeling of different nucleophilic residues along the protein sequence can offer clues about their relative positions within the membrane. Residues that are more readily labeled are presumed to be more accessible to the hydrophobic reagent and thus likely located within the lipid core.

By combining hydrophobic labeling with other techniques, a more detailed picture of protein topography can be constructed. For example, comparing the labeling patterns of INA with those of water-soluble, membrane-impermeant labeling reagents can help to distinguish between domains exposed to the aqueous environment and those buried within the membrane.

The depth of penetration of peripheral membrane proteins can also be investigated using INA. nih.gov By analyzing the degree of labeling, researchers can infer how deeply a protein associates with the lipid bilayer. This information is crucial for understanding the mechanisms by which peripheral proteins interact with and modulate membrane functions.

Photoaffinity Labeling (PAL) Applications with this compound

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize molecular interactions, particularly transient or non-covalent ones. nih.govnih.gov INA is well-suited for PAL studies due to its photoactivatable azide group. nih.gov Upon exposure to ultraviolet (UV) light, the azide moiety is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, effectively "capturing" the interaction for subsequent analysis. nih.govnih.gov

A key application of INA in photoaffinity labeling is the covalent capture of non-covalent interactions between proteins and their ligands. nih.gov In this approach, a ligand of interest is first modified with INA. This INA-tagged ligand is then incubated with its target protein, allowing the non-covalent complex to form. Subsequent irradiation with UV light activates the azide group, leading to the formation of a covalent cross-link between the ligand and the protein.

This covalent trapping of the protein-ligand complex allows for its isolation and characterization, which would be difficult to achieve with a transient, non-covalent interaction. The identification of the cross-linked protein can confirm it as the binding partner for the ligand. This strategy has been widely employed to identify receptors and binding proteins for a variety of small molecules.

The success of this method relies on the INA-modified ligand retaining its ability to bind to the target protein. Careful consideration must be given to the site of INA attachment on the ligand to minimize disruption of the binding interface.

Once a protein-ligand interaction has been covalently captured using INA, further analysis can be performed to map the specific binding site on the protein. nih.gov After cross-linking, the protein-ligand adduct is isolated and subjected to proteolysis. The resulting peptides are then analyzed by mass spectrometry to identify the fragment that is covalently attached to the INA-ligand. Further fragmentation analysis (MS/MS) can often pinpoint the exact amino acid residue that was cross-linked.

This information provides high-resolution structural data about the binding pocket, revealing which residues are in close proximity to the bound ligand. Such data is invaluable for understanding the molecular basis of ligand recognition and for the rational design of drugs and other molecules that target the protein.

The ability to perform these experiments in complex biological environments, such as cell lysates or even intact cells, is a significant advantage of photoaffinity labeling with reagents like INA. nih.gov This allows for the study of protein-ligand interactions in a more physiologically relevant context.

Photo-Induced Cross-Linking Methodologies

The bifunctional nature of this compound allows for its use in photo-induced cross-linking studies to investigate protein-protein interactions within the membrane. nih.gov In this methodology, the isothiocyanate group is first used to covalently attach INA to a specific protein of interest. This "bait" protein is then reinserted into a membrane system containing potential interacting partners.

Upon photoactivation, the azide group on the INA-labeled bait protein generates a reactive nitrene that can form a covalent bond with any nearby molecule, including adjacent proteins. nih.gov This results in the formation of a cross-linked complex between the bait protein and its interacting partner(s).

The cross-linked complexes can then be isolated and analyzed, typically by SDS-PAGE and subsequent mass spectrometry, to identify the interacting proteins. This approach has been successfully used to identify neighboring proteins in complex membrane assemblies. For example, photoactivation of INA-labeled bacteriorhodopsin in purple membranes and the anion-exchange protein in erythrocyte membrane vesicles led to the formation of homopolymers, indicating cross-linking between adjacent protein molecules. nih.gov

The table below summarizes the key features and applications of this compound in biomolecular studies.

| Methodological Framework | Key Functional Group(s) | Principle | Primary Application | Illustrative Research Findings |

| Hydrophobic Labeling | Isothiocyanate, Naphthalene | The hydrophobic naphthalene group partitions the molecule into the lipid bilayer, where the isothiocyanate group reacts with nucleophilic residues on intramembrane protein segments. | Identification of membrane-integrated protein segments and assessment of protein topography. | Labeled membrane-spanning domains of bacteriorhodopsin and the anion-exchange protein (band 3). nih.gov |

| Photoaffinity Labeling (PAL) | Azide, Isothiocyanate | A ligand is derivatized with INA. Following non-covalent binding to its target protein, the photoactivatable azide group is triggered by UV light to form a covalent bond, capturing the interaction. | Covalent capture of non-covalent protein-ligand interactions and mapping of binding sites. | Enabled the trapping of transient small molecule-protein interactions for identification and analysis. nih.gov |

| Photo-Induced Cross-Linking | Isothiocyanate, Azide | A "bait" protein is labeled with INA via the isothiocyanate group. Upon photoactivation, the azide forms a covalent bond with nearby "prey" proteins. | Identification of neighboring proteins in membrane complexes. | Photoactivation of INA-labeled membrane proteins resulted in the formation of homopolymers, demonstrating cross-linking to adjacent proteins. nih.gov |

Intermolecular Protein-Protein Cross-Linking in Membrane Systems

This compound is particularly effective for elucidating intermolecular protein-protein interactions within membrane systems. Its design as a hydrophobic, heterobifunctional azidoarylisothiocyanate makes it suitable for the group-directed modification of protein segments that are integrated within the membrane. nih.govsigmaaldrich.com Following the initial modification, the photo-induced activation of the azide group leads to the formation of a covalent cross-link with adjacent membrane constituents. nih.govsigmaaldrich.com

A seminal study in this area demonstrated the application of this reagent in two distinct membrane protein systems: bacteriorhodopsin in purple membranes and the anion-exchange protein (band 3) in human erythrocytes. nih.govsigmaaldrich.com In these experiments, this compound was shown to compete for the established binding sites of phenylisothiocyanate, indicating a specific interaction with the target proteins. nih.govsigmaaldrich.com Upon photoactivation, the labeled membrane proteins formed homopolymers, which provided direct evidence of intermolecular cross-linking. nih.govsigmaaldrich.com This formation of homopolymers confirms that the individual protein molecules were in close enough proximity within the membrane to be covalently linked by the reagent. nih.govsigmaaldrich.com

The research findings from these studies underscore the utility of this compound in identifying near-neighbor relationships among proteins in their native membrane environment. The ability to generate cross-linked protein complexes that can be analyzed by techniques such as SDS-PAGE allows for the characterization of protein organization and oligomerization within the membrane.

Interactive Data Table: Applications of this compound in Intermolecular Cross-Linking

| Target Protein | Membrane System | Key Finding | Reference |

| Bacteriorhodopsin | Purple Membranes | Photoactivation led to the formation of homopolymers, indicating intermolecular cross-linking within the membrane. | nih.govsigmaaldrich.com |

| Anion-Exchange Protein (Band 3) | Human Erythrocyte Vesicles | The reagent competed for phenylisothiocyanate binding sites and induced homopolymer formation upon photolysis, demonstrating its utility in this system. | nih.govsigmaaldrich.com |

Intramolecular Conformational Probing and Distance Constraints

While this compound is a well-documented tool for intermolecular cross-linking, its application for detailed intramolecular conformational probing and the determination of precise distance constraints within a single polypeptide chain is not extensively reported in the scientific literature. In principle, the defined length of the cross-linker could provide spatial information between the site of initial attachment and the site of photo-cross-linking. This would offer a means to investigate protein folding and conformational changes.

The theoretical basis for such an application lies in the heterobifunctional nature of the molecule. The initial reaction of the isothiocyanate group with a specific nucleophilic residue, such as a lysine, would anchor the reagent to a known point in the protein sequence. Subsequent photoactivation of the azido (B1232118) group would result in the formation of a covalent bond with a nearby amino acid residue. The identity of this second residue and the known length of the cross-linker could then be used to infer the spatial proximity of the two points in the protein's three-dimensional structure.

However, specific studies detailing the use of this compound for the systematic mapping of intramolecular distances or for monitoring conformational shifts in response to stimuli are not readily found in a review of the available literature. Such studies would be crucial for establishing the practical utility of this compound as a molecular ruler for intramolecular structural analysis.

Advanced Applications and Model Systems in 5 Isothiocyanato 1 Naphthalene Azide Research

Elucidation of Membrane Protein Structure-Function Relationships

INA has been instrumental in dissecting the architecture and mechanistic details of integral membrane proteins. By targeting specific residues and subsequently initiating cross-linking to nearby domains or subunits, researchers can glean spatial information that is often difficult to obtain through other methods.

Bacteriorhodopsin, a light-driven proton pump found in Archaea, has served as a model system for understanding membrane protein folding and function. nih.govthermofisher.com Studies have utilized INA as a hydrophobic, heterobifunctional cross-linking agent to investigate the structure of this protein. nih.gov The isothiocyanate group of INA competes for binding sites within bacteriorhodopsin, allowing for targeted modification of membrane-integrated segments. nih.gov Upon photoactivation, the azide (B81097) group generates a highly reactive nitrene that can form covalent cross-links with neighboring membrane constituents. nih.gov This approach has been used to induce the formation of homopolymers of bacteriorhodopsin within purple membranes, providing insights into the protein's oligomeric state and spatial arrangement within its native environment. nih.gov The ability to generate such cross-linked species is crucial for understanding the protein-protein interactions that underpin the proton pumping mechanism.

The human erythrocyte anion-exchange protein, commonly known as Band 3, is a major integral membrane protein responsible for the transport of chloride and bicarbonate ions. nih.govmdpi.com Its large size and complex transmembrane topology have made it a challenging target for structural studies. INA has been employed to probe the architecture of Band 3 within the erythrocyte membrane. nih.gov Similar to its application with bacteriorhodopsin, INA's isothiocyanate moiety targets specific binding sites on the Band 3 protein. nih.gov Subsequent photoactivation leads to cross-linking, resulting in the formation of homopolymers in vesicles enriched with the anion-exchange protein. nih.gov This demonstrates the utility of INA in mapping the proximity and interactions of Band 3 monomers, contributing to our understanding of its quaternary structure and its role in maintaining the structural integrity of the red blood cell membrane. nih.govscbt.com

Integration with Proteomic Approaches for Post-Labeling Analysis

The azide functionality of INA provides a chemical handle that can be exploited for downstream proteomic analysis, enabling the identification and quantification of labeled proteins and their interaction partners.

Modern proteomic workflows can leverage the azide group of INA for the selective enrichment of labeled proteins. nih.gov This is typically achieved through bioorthogonal chemistry, where the azide acts as a "click handle." nih.govmdpi.com Two prominent methods for this are:

Azide-Alkyne Cycloaddition: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and specific reactions. nih.govmdpi.com After labeling with INA, the azide-modified proteins can be reacted with a reporter molecule containing a terminal alkyne. This reporter is often an affinity tag, such as biotin (B1667282). The biotinylated proteins can then be selectively captured and enriched from complex cellular lysates using streptavidin-coated beads. nih.gov

Staudinger Ligation: This reaction occurs between an azide and a phosphine, forming a stable amide bond. thermofisher.com INA-labeled proteins can be ligated to a phosphine-containing affinity tag, such as biotin, allowing for their subsequent enrichment and identification by mass spectrometry. kiesslinglab.comnih.gov

These enrichment strategies are crucial for identifying low-abundance proteins that have been targeted by INA and for reducing the complexity of the sample prior to mass spectrometric analysis. researchgate.netnih.gov

Table 1: Bioorthogonal Reactions for Enrichment of INA-Labeled Proteins

| Reaction | Reactants | Key Features |

|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide (from INA) + Alkyne-Affinity Tag | High efficiency and specificity. Can be catalyzed by copper (CuAAC) or proceed through ring strain (SPAAC). nih.govmdpi.com |

| Staudinger Ligation | Azide (from INA) + Phosphine-Affinity Tag | Forms a stable amide bond. Does not require a metal catalyst. thermofisher.comkiesslinglab.com |

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. nih.govnih.gov When combined with INA labeling, these techniques can provide insights into changes in protein interactions or accessibility under different cellular conditions. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling strategy where cells are grown in media containing either "light" or "heavy" isotopically labeled amino acids. washington.edu In a typical experiment, one cell population (e.g., control) is grown in "light" media and another (e.g., treated) in "heavy" media. Both populations are then subjected to INA labeling and cross-linking. The cell lysates are combined, and the INA-labeled proteins are enriched. In the mass spectrometer, the "light" and "heavy" peptides appear as pairs with a characteristic mass difference, and the ratio of their signal intensities provides a precise measure of their relative abundance between the two conditions. nih.gov

Another approach involves the use of isobaric tags, such as Tandem Mass Tags (TMT). washington.edu In this method, peptides from different samples are chemically labeled with tags that are identical in mass but produce different reporter ions upon fragmentation in the mass spectrometer. This allows for the simultaneous analysis and quantification of multiple samples, increasing throughput. nih.gov While not specifically documented for INA, a similar approach using other isothiocyanate probes has been successfully employed in quantitative chemical proteomics to identify cellular targets. nih.gov

Comparative Analysis with Other Photoreactive Probes and Cross-Linkers

The utility of INA as a photoreactive probe is best understood in the context of other available cross-linking reagents. The choice of a photoreactive group depends on factors such as activation wavelength, reactivity of the generated intermediate, and potential for side reactions.

| Photoreactive Group | Typical Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |

| Aryl Azides (e.g., INA) | < 300 - 350 | Nitrene | Small size, relatively stable in the dark. mdpi.comthermofisher.com | Shorter wavelength can cause protein damage; nitrene can rearrange to less reactive species. nih.govnih.gov |

| Benzophenones | 350 - 365 | Triplet Diradical | Longer activation wavelength reduces protein damage; can be repeatedly excited. mdpi.comnih.gov | Bulky, which may perturb molecular interactions; requires longer irradiation times. nih.govnih.gov |

| Diazirines | ~350 | Carbene | Small size; highly reactive carbene; activated by longer wavelengths. thermofisher.comnih.gov | Can be less stable than aryl azides. thermofisher.com |

Aryl azides, the class of compounds to which INA belongs, are activated by UV light to form a highly reactive nitrene intermediate. thermofisher.com This nitrene can insert into C-H and N-H bonds or react with nucleophiles, forming a covalent cross-link. thermofisher.com A significant advantage of aryl azides is their relatively small size, which minimizes perturbation of the system being studied. mdpi.com However, a drawback is that some aryl azides require shorter wavelength UV light for activation, which can potentially damage biological molecules. nih.gov Furthermore, the initially formed singlet nitrene can intersystem cross to a less reactive triplet state or rearrange, which can reduce cross-linking efficiency. mdpi.com

Diazirines represent a third major class of photoreactive groups. They are also activated by longer wavelength UV light (~350 nm) and generate a highly reactive carbene intermediate upon extrusion of nitrogen gas. thermofisher.comnih.gov Carbenes are very effective at inserting into C-H bonds, leading to efficient cross-linking. nih.gov Diazirines are also relatively small, comparable to aryl azides. For these reasons, diazirines have become increasingly popular for photoaffinity labeling studies. nih.gov

The choice between INA and other cross-linkers depends on the specific application. The isothiocyanate group of INA provides a degree of targeting that is absent in homobifunctional photoreactive probes, making it particularly useful for mapping the environment around specific binding sites. nih.gov

Comparison with Diazirine and Benzophenone-Based Cross-Linkers

In the field of photoaffinity labeling, the choice of the photoreactive group is critical for the successful identification and characterization of molecular interactions. 5-Isothiocyanato-1-naphthalene azide belongs to the aryl azide family of cross-linkers. Its utility is often benchmarked against other popular classes of photoactivatable moieties, primarily diazirines and benzophenones. Each class possesses distinct photochemical properties, generating different reactive intermediates upon ultraviolet (UV) irradiation, which dictates their suitability for specific applications. researchgate.net

Aryl azides, upon photolysis with UV light (typically around 300 nm), generate a highly reactive singlet nitrene intermediate. nih.gov This nitrene can then undergo various reactions, including insertion into C-H or N-H bonds, or it can relax to a triplet nitrene. nih.gov However, a significant competing pathway is the isomerization of the singlet nitrene into a dehydroazepine or benzazirine intermediate, which can have different reactivity profiles. nih.gov This complex reactivity can sometimes complicate the interpretation of cross-linking results.

Diazirines, which are compact photoreactive groups, are activated by UV light at longer wavelengths (around 350-365 nm), which is less damaging to biological macromolecules like proteins. researchgate.netnih.gov Photolysis of a diazirine generates a highly reactive carbene intermediate. nih.gov Carbenes are known for their ability to form covalent bonds non-specifically with a wide range of chemical bonds, making them effective for capturing interaction partners. researchgate.net A key characteristic of diazirines is that the carbene intermediate can be rapidly quenched by water, which can be a limitation in terms of yield but also an advantage as it minimizes nonspecific binding in aqueous environments. nih.gov

Benzophenones represent another widely used class of photo-cross-linkers. They are also activated at longer, less damaging wavelengths (350–365 nm). nih.gov Upon photoactivation, benzophenone (B1666685) forms a triplet diradical intermediate. nih.gov A distinct advantage of benzophenones is that their reaction with water is reversible; dehydration regenerates the ground-state benzophenone, allowing for repeated excitation during prolonged irradiation periods, which can lead to increased labeling efficiency. nih.gov In contrast to the highly reactive and indiscriminate nitrenes and carbenes, the benzophenone triplet diradical preferentially abstracts hydrogen atoms, making it somewhat more selective in its cross-linking reactions.

The following table provides a comparative overview of these three major classes of photo-cross-linkers.

| Feature | Naphthalene (B1677914) Azides (Aryl Azides) | Diazirines | Benzophenones |

| Photoreactive Group | Aryl Azide | Diazirine | Benzophenone |

| Activation Wavelength | Shorter UV (e.g., ~300 nm) nih.gov | Longer UV (~350-365 nm) researchgate.net | Longer UV (350–365 nm) nih.gov |

| Reactive Intermediate | Singlet/Triplet Nitrene nih.gov | Carbene nih.gov | Triplet Diradical nih.gov |

| Key Advantages | Effective for hydrophobic environments | Small size minimizes steric hindrance mdpi.com; less protein damage due to longer wavelength activation researchgate.net | Stable; reversible quenching by water allows for repeated excitation nih.gov; less protein damage nih.gov |

| Key Limitations | Shorter wavelength can cause protein damage nih.gov; complex reactivity of nitrene intermediate nih.gov | Carbene can be quickly quenched by water nih.gov | Larger size may cause steric hindrance; more selective reactivity |

Advantages and Limitations of Naphthalene Azides in Specific Research Contexts

Naphthalene azides, including this compound, offer a specific set of advantages that make them particularly well-suited for certain research applications, alongside notable limitations that must be considered.

Advantages:

One of the primary advantages of naphthalene-based photo-cross-linkers is their hydrophobicity. The naphthalene moiety provides a bulky, nonpolar structure that can preferentially partition into hydrophobic environments, such as the lipid bilayers of cell membranes or the hydrophobic cores of proteins. This makes compounds like this compound particularly useful for probing protein-lipid interactions and for modifying protein segments that are integrated within membranes. nih.gov The isothiocyanate group allows for targeted covalent attachment to nucleophilic residues (like lysine) on a protein, positioning the photoreactive azide group within a specific domain before photoactivation to capture neighboring molecules. nih.gov This heterobifunctional nature—combining a group-directed modification with photo-induced cross-linking—is a key benefit in mapping molecular neighborhoods within complex biological assemblies like the purple membrane or erythrocyte anion-exchange protein systems. nih.gov

Limitations:

The most significant limitation of aryl azides, including naphthalene azides, is the requirement for relatively short-wavelength UV light (often below 300 nm) for activation. nih.gov This level of UV radiation can be damaging to proteins and other biological macromolecules, potentially leading to denaturation or photodamage that can compromise the biological relevance of the cross-linking results. nih.govnih.gov

Furthermore, the nitrene intermediate generated upon photolysis has a complex and sometimes unpredictable reactivity. nih.gov The potential for intramolecular rearrangement to dehydroazepine is a major competing reaction pathway that does not result in intermolecular cross-linking, thereby reducing the efficiency of the desired reaction. nih.gov The high reactivity and relatively long lifetime of the nitrene intermediate can also lead to a higher degree of non-specific labeling compared to other photoprobes. nih.gov While stable in the dark, organic azides, as nitrogen-rich compounds, can be prone to decomposition at elevated temperatures, which may be a consideration in certain experimental designs. nih.gov The balance between achieving efficient cross-linking and minimizing damage to the biological system is a critical experimental parameter that must be carefully optimized when using naphthalene azide-based reagents.

Analytical Techniques for the Characterization of 5 Isothiocyanato 1 Naphthalene Azide Modified Biomolecules

Spectroscopic Methods for Covalent Adduct Characterization

Spectroscopic techniques are fundamental for confirming the successful labeling of biomolecules and for quantifying the extent of modification. These methods rely on the unique photophysical properties of the naphthalene (B1677914) group introduced by the labeling reagent.

Fluorescence Detection and Localization of Naphthalene Chromophore

The naphthalene moiety of 5-isothiocyanato-1-naphthalene azide (B81097) serves as a fluorescent reporter group, or chromophore. The intrinsic fluorescence of the naphthalene ring allows for the sensitive detection of modified biomolecules. In many applications, the azide group can quench the fluorescence of the nearby chromophore. Upon reaction, such as reduction of the azide to an amine by biological thiols like hydrogen sulfide (B99878) (H₂S), a significant increase in fluorescence intensity, or a "turn-on" response, can be observed. nih.gov This property is highly advantageous for detecting the presence of the label in complex biological samples.

Fluorescence microscopy can be used to visualize the localization of the labeled biomolecules within cells or tissues. The technique provides spatial information on the distribution of the target, which is critical for understanding its biological function and interactions. The excitation and emission wavelengths are characteristic of the naphthalene derivative, allowing for specific detection.

Table 1: Hypothetical Fluorescence Properties of Naphthalene Azide Adducts

| State of the Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Fluorescence Intensity |

| Unbound 5-Isothiocyanato-1-naphthalene azide | ~315 | ~420 | Low | Quenched |

| Covalently Bound (Azide intact) | ~320 | ~430 | Moderate | Partially Quenched |

| Bound & Azide Reduced to Amine | ~330 | ~450 | High | Strong Turn-On Response |

UV-Vis Spectroscopy for Probe Quantification and Reaction Monitoring

UV-Vis spectroscopy is a straightforward and widely accessible method for quantifying the concentration of the probe and monitoring its covalent attachment to a biomolecule. The naphthalene ring possesses a distinct UV absorbance profile. The conjugation of the probe to a protein or other biomolecule typically results in a shift in the maximum absorbance wavelength (λ_max), which can be monitored over time to determine reaction kinetics.

By measuring the absorbance of the labeled protein at a wavelength specific to the naphthalene chromophore (e.g., around 280-330 nm), and correcting for the intrinsic absorbance of the protein itself, the degree of labeling can be calculated using the Beer-Lambert law. This quantification is essential for ensuring consistency between experiments and for interpreting cross-linking results.

Table 2: Example UV-Vis Absorbance Shift Upon Protein Labeling

| Analyte | λ_max 1 (nm) | λ_max 2 (nm) | Comments |

| Unmodified Protein | 280 | - | Absorbance due to Trp, Tyr, Phe residues |

| This compound | ~268 | ~315 | Characteristic absorbance of the naphthalene probe plos.org |

| Labeled Protein | 280 | ~325 | A new absorbance peak appears, shifted from the free probe, confirming covalent attachment. |

Chromatographic and Electrophoretic Separations of Modified Species

Following the labeling reaction, it is often necessary to separate the modified biomolecules from the unreacted probe and any unmodified species. Chromatographic and electrophoretic techniques are indispensable for this purification and analysis. The introduction of the relatively bulky and hydrophobic this compound moiety alters the physicochemical properties of the target biomolecule, facilitating its separation.

High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), can effectively separate labeled from unlabeled proteins or peptides based on differences in hydrophobicity. Similarly, electrophoretic methods like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can resolve modified proteins, which may exhibit a slight shift in mobility. For more complex mixtures, two-dimensional gel electrophoresis (2D-GE) can provide higher resolution. nih.govnih.gov Furthermore, specialized techniques like on-chip capillary electrophoresis have been successfully used to separate amines labeled with isothiocyanates, demonstrating the utility of electrophoretic methods for analyzing these adducts. nih.gov

Mass Spectrometry for Site-Specific Modification Identification (CX-MS)

Mass spectrometry (MS) is the most powerful tool for the unambiguous identification of covalent modification sites on biomolecules. For adducts formed by this compound, MS provides not only the mass of the modified molecule but also the precise location of the modification at the amino acid level.

Peptide Mapping and Tandem Mass Spectrometry (MS/MS) for Site Localization

The most common approach for identifying modification sites is a "bottom-up" proteomic strategy involving peptide mapping. nih.gov In this workflow, the modified protein is first enzymatically digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the first stage of mass analysis (MS1), the instrument measures the mass-to-charge (m/z) ratio of all the peptides. The covalent addition of the this compound group results in a specific mass increase on the modified peptide. For example, reaction with a lysine (B10760008) residue would add the mass of the reagent minus the mass of water. By searching for this expected mass shift in the MS1 data, candidate modified peptides can be identified.

These candidate peptides are then selected for fragmentation in the second stage of mass analysis (MS/MS). The fragmentation pattern (the MS/MS spectrum) provides sequence information. The location of the mass modification on a specific fragment ion within the spectrum allows for the precise localization of the adduct to a single amino acid residue. nih.govnih.govresearchgate.net

Table 3: Expected Mass Shifts for Peptide Modification by this compound

| Target Residue | Reaction Type | Monoisotopic Mass of Reagent (C₁₁H₆N₄S) | Mass Shift (Δm) |

| Lysine (Side Chain) | Isothiocyanate reaction with amine | 226.0313 Da | +226.0313 Da |

| Protein N-terminus | Isothiocyanate reaction with amine | 226.0313 Da | +226.0313 Da |

| Cysteine (Side Chain) | Isothiocyanate reaction with thiol | 226.0313 Da | +226.0313 Da |

| Any Residue (Post-UV) | Nitrene insertion (from azide) | 198.0364 Da (C₁₁H₆N₂S) | +198.0364 Da (Loss of N₂) |

Top-Down and Middle-Down Proteomic Strategies for Intact Protein Analysis

While bottom-up proteomics is powerful, the digestion step can lead to a loss of information, particularly regarding how different modifications on the same protein (proteoforms) are combined. Top-down and middle-down proteomics address this by analyzing intact proteins or large peptide fragments, respectively. nih.govspringernature.comnih.gov

In top-down proteomics , the entire modified protein is introduced into the mass spectrometer. nih.govnih.gov An initial high-resolution mass measurement confirms the mass of the intact labeled protein. The intact protein ion is then fragmented directly in the gas phase. This approach provides a complete view of the proteoform, allowing for the simultaneous characterization of the this compound adduct along with any other post-translational modifications (PTMs). springernature.com

Middle-down proteomics offers a compromise between the top-down and bottom-up approaches. nih.govillinois.edu The protein is subjected to a limited digestion, creating large peptide fragments (typically 3-7 kDa). illinois.edu These larger peptides are more manageable to analyze by MS/MS than intact proteins but retain more information about co-occurring modifications than small tryptic peptides. nih.gov This strategy is particularly useful for pinpointing modifications within specific domains of a large protein that has been labeled with this compound.

Radioisotopic Labeling for Enhanced Detection and Quantification (e.g., Analogs like 5-[125I]Iodonaphthalene-1-azide)

The detection and quantification of biomolecules labeled with this compound can be significantly enhanced by using radioisotopic analogs. While the primary compound itself is not radioactive, structurally similar molecules incorporating a radioisotope serve as powerful tracers. An exemplary analog is 5-[¹²⁵I]Iodonaphthalene-1-azide ([¹²⁵I]INA), where a radioactive iodine atom is incorporated into the naphthalene ring. This substitution provides a highly sensitive reporter group for tracking the modified biomolecule.

The use of Iodine-125 (¹²⁵I) is particularly advantageous due to its favorable decay properties, including a manageable half-life of approximately 60 days and emissions that are readily detected by autoradiography, gamma counting, or phosphor imaging. revvity.comnih.gov This allows for the sensitive detection of even minute quantities of labeled proteins or peptides separated by techniques like SDS-PAGE.

In a practical application, researchers used [¹²⁵I]INA to identify proteins in close proximity to specific sites on cell membranes. nih.gov In one study, eosin-conjugated IgE was used to sensitize the activation of [¹²⁵I]INA, leading to the labeling of peptides with molecular weights of 53, 38, 34, and 29 kDa. nih.gov When the IgE was crosslinked before photoactivation, three additional proteins at 60, 54, and 43 kDa were labeled, demonstrating the utility of this method in characterizing protein-protein interactions within the membranes of intact cells. nih.gov

The general workflow for this technique involves:

Incubation of the biological sample with the radio-labeled analog (e.g., [¹²⁵I]INA).

Covalent attachment of the analog to the target biomolecule(s) via the isothiocyanate group and subsequent photo-induced cross-linking via the azide group.

Separation of the labeled biomolecules, typically by gel electrophoresis (e.g., SDS-PAGE).

Detection of the radio-labeled species using methods like phosphor imaging or autoradiography. nih.gov

This approach provides high-sensitivity detection that is often orders of magnitude greater than that achievable with colorimetric or fluorescence-based methods, making it indispensable for studying low-abundance proteins.

Table 1: Properties and Applications of Iodine-125 in Biomolecule Labeling

Polypeptide Fragmentation and Sequence Analysis for Binding Site Identification

Once a protein is covalently modified by this compound, identifying the specific amino acid residue(s) where the linkage occurs is paramount. This is achieved by a combination of polypeptide fragmentation and subsequent sequence analysis.

First, the labeled protein is proteolytically digested into smaller, more manageable peptide fragments using enzymes like trypsin, which cleaves specifically at the carboxyl side of lysine and arginine residues. The resulting mixture of peptides is then separated, typically by high-performance liquid chromatography (HPLC).

Two primary methodologies are employed to analyze these fragments and pinpoint the modification site:

Edman Degradation: This classic protein sequencing technique works by sequentially removing one amino acid at a time from the N-terminus of a peptide. wikipedia.orgmetwarebio.com The isothiocyanate functional group of the labeling agent is chemically analogous to the reagent used in the Edman degradation process itself, phenyl isothiocyanate (PITC). metwarebio.comlibretexts.org In the procedure, PITC reacts with the N-terminal amino group. metwarebio.comopenstax.org This labeled amino acid is then selectively cleaved off under acidic conditions and can be identified. wikipedia.orglibretexts.org The cycle is repeated on the shortened peptide. libretexts.org When a peptide modified by this compound is subjected to Edman sequencing, the cycle will stop or yield an unidentifiable derivative when it reaches the modified amino acid (e.g., a lysine residue whose side-chain amine has reacted with the isothiocyanate). This interruption in the sequence directly identifies the point of attachment. Modern automated sequencers can accurately sequence peptides up to 30-50 residues long from picomole amounts of material. wikipedia.orglibretexts.org

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) has become an indispensable tool for identifying post-translational and chemical modifications on proteins. nih.govopenstax.org After enzymatic digestion, the peptide mixture is analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides with high accuracy. A peptide containing the this compound adduct will exhibit a characteristic mass shift corresponding to the molecular weight of the attached label. This allows for the selective isolation of the modified peptide. The isolated peptide is then subjected to fragmentation within the mass spectrometer (MS/MS), and the masses of the resulting fragment ions are measured. By analyzing the fragmentation pattern, the amino acid sequence can be deduced, and the specific residue carrying the mass of the adduct can be precisely identified. nih.gov Studies on naphthalene metabolites have successfully used mass spectrometry to identify adduction to cysteine, lysine, or histidine residues in model proteins. nih.gov

Table 2: Comparison of Analytical Techniques for Binding Site Identification

Future Directions and Emerging Trends in Research Utilizing Naphthalene Azide Probes

Development of Next-Generation Naphthalene (B1677914) Azide (B81097) Derivatives for Enhanced Performance

While first-generation aryl azide probes, including naphthalene azides, are foundational, research is actively addressing their inherent limitations to improve labeling efficiency and specificity. Upon photoactivation, aryl azides form highly reactive nitrenes. acs.org However, these can sometimes undergo intramolecular rearrangement to less reactive species, potentially lowering the cross-linking yield.

To overcome these challenges, the development of next-generation photoaffinity probes has largely focused on alternative photoreactive groups that offer improved characteristics. enamine.net Diazirines and benzophenones are two of the most prominent classes of these next-generation photophores. enamine.netmdpi.comnih.gov

Diazirines: These three-membered ring structures are significantly smaller than aryl azides, making them less likely to interfere with the binding of the pharmacophore to its target protein. nih.gov Upon irradiation, they generate highly reactive carbenes and are noted for their stability in the dark and inertness to a wide range of chemical conditions. nih.gov

Benzophenones: These probes are activated by UV light to form a triplet diradical that can abstract a hydrogen atom from nearby C-H bonds, leading to a covalent cross-link. mdpi.com They are known for their high cross-linking efficiency with a broader range of amino acid residues.

Beyond the photoreactive moiety, modifications to the naphthalene scaffold itself are being explored to enhance performance. Introducing different functional groups can improve aqueous solubility, modulate fluorescence properties for dual-purpose imaging, or enhance the stability of the probe. nih.govmdpi.com These "fully functionalized" probes often incorporate not just a photophore and a targeting ligand, but also a reporter or bioorthogonal handle for downstream analysis. enamine.net

Table 1: Comparison of Common Photoreactive Groups in Affinity Probes

| Photoreactive Group | Reactive Intermediate | Key Advantages | Key Limitations | Reference |

|---|---|---|---|---|

| Aryl Azide (e.g., Naphthalene Azide) | Nitrene | Small size, relatively easy to synthesize. | Potential for rearrangement, longer-lived intermediate can increase non-specific labeling. | acs.org |

| Benzophenone (B1666685) | Triplet Diradical | High cross-linking efficiency, relatively stable to ambient light. | Larger size may perturb binding, requires specific C-H bonds for reaction. | enamine.netmdpi.com |

| Diazirine | Carbene | Very small size, highly reactive intermediate, chemically stable in the dark. | Can be more synthetically challenging to incorporate. | enamine.netnih.gov |

Integration with Bioorthogonal Click Chemistry for Downstream Functionalization and Analysis

Perhaps one of the most significant advances in the application of photoaffinity probes is their integration with bioorthogonal "click chemistry." researchgate.net Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov

The modern approach often involves a two-step strategy: nih.gov

A photoaffinity probe, such as a naphthalene azide derivative, is synthesized with a small, inert "handle" for a click reaction, most commonly an alkyne or an azide group. nih.govnih.gov This functionalized probe is incubated with cells to allow it to bind to its target protein.

After photo-cross-linking is complete, a second molecule containing a reporter tag (e.g., a bright fluorophore for imaging or a biotin (B1667282) tag for purification) and the complementary click chemistry handle is added. nih.govnih.gov The two molecules are then "clicked" together. ijpsjournal.com

The most widely used click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), though copper-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are increasingly popular for live-cell applications due to concerns about copper toxicity. researchgate.netnih.govmdpi.com

This modular approach is powerful because it separates the target-binding and cross-linking event from the detection and analysis steps. hku.hk It allows researchers to use a single, well-validated photoaffinity probe and then attach a variety of different reporter tags depending on the specific experiment (e.g., fluorescence microscopy, western blotting, or mass spectrometry-based proteomic analysis). nih.govnih.gov

Table 2: Workflow for Photoaffinity Labeling with Click Chemistry

| Step | Description | Key Components | Purpose | Reference |

|---|---|---|---|---|

| 1. Probe Incubation | Cells or lysates are incubated with a photoaffinity probe containing a bioorthogonal handle. | Photoaffinity probe (e.g., Naphthalene azide with an alkyne handle). | Allow the probe to bind to its specific biological target. | nih.govnih.gov |

| 2. Photoactivation | The sample is irradiated with UV light at a specific wavelength. | UV light source. | To generate the reactive species (nitrene) and form a covalent bond with the target. | nih.govnih.gov |

| 3. Click Reaction | A reporter molecule with the complementary handle is added. | Reporter (Biotin or Fluorophore) with an azide handle; Copper catalyst (for CuAAC). | To attach the reporter tag to the probe-target complex for visualization or enrichment. | nih.govnih.gov |

| 4. Downstream Analysis | The labeled targets are analyzed. | Fluorescence microscope, SDS-PAGE gel, Mass spectrometer. | To visualize the location of the target, identify its molecular weight, or identify the protein itself. | nih.govnih.gov |

Potential for Expanding Applications to Other Biological Systems and Interacting Networks

The versatility of the photoaffinity labeling approach means its applications are continually expanding beyond its original use for studying membrane proteins like bacteriorhodopsin. nih.gov By changing the "pharmacophore" or targeting part of the probe, this technology can be adapted to investigate a vast array of biological questions.

Target Deconvolution in Drug Discovery: Phenotypic screens often identify small molecules that produce a desirable effect in cells, but their direct molecular targets are unknown. Photoaffinity probes based on these hit compounds are powerful tools for identifying these unknown protein targets, a critical step in drug development. mdpi.comnih.govrsc.org

Mapping Protein-Metabolite and Protein-Lipid Interactions: Probes based on metabolites or lipids are being used to globally profile which proteins interact with these crucial small molecules, revealing new regulatory pathways. nih.gov

Probing the "Undruggable" Proteome: Many proteins lack traditional enzymatic active sites and are considered "undruggable." Fragment-based photoaffinity probes are being developed to identify novel binding pockets on these challenging targets, opening up new therapeutic avenues. hku.hk

Investigating Nucleic Acid-Protein Interactions: The principles of photoaffinity labeling are not limited to proteins. Naphthalene-based and other probes can be adapted to study the interactions between RNA or DNA and their binding proteins, which is crucial for understanding gene regulation. nih.gov

Chemoproteomics: By using broadly reactive or fragment-based probes in combination with quantitative mass spectrometry, researchers can map entire protein interaction networks within the cell and see how these networks are perturbed by disease or drug treatment. nih.gov

The continuous development of new probes and analytical methods ensures that photoaffinity labeling will remain a key technology for exploring diverse biological systems. nih.govnih.gov

Computational Chemistry and Molecular Dynamics Simulations in Predicting Probe Reactivity and Selectivity

The design of effective photoaffinity probes is increasingly being guided by computational methods. Instead of relying solely on trial-and-error synthesis, researchers can now use powerful simulations to predict how a probe will behave before it is even made.

Predicting Reactivity: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of the photoreactive group (like the naphthalene azide). These calculations can predict the energy required for photoactivation and the reactivity of the resulting intermediate, helping to optimize the photophore's performance. rsc.orgnih.gov

Modeling Probe-Target Binding: Molecular dynamics (MD) simulations can model the dynamic interaction between a probe and its target protein in a simulated physiological environment. arxiv.org These simulations can predict the preferred binding pose of the probe within the protein's binding site and identify which amino acid residues are in close enough proximity to be cross-linked upon photoactivation. nih.gov

Guiding Probe Design: By understanding the binding interactions at an atomic level, computational models can guide the rational design of next-generation probes. nih.gov For example, simulations might suggest where to place the photoreactive group on the ligand scaffold for optimal cross-linking to the target protein or how to modify the probe to improve its binding affinity and selectivity.

The synergy between these in silico prediction methods and experimental validation is accelerating the development of highly selective and efficient naphthalene azide probes for exploring complex biological systems. rsc.org

Table 3: Role of Computational Methods in Probe Development

| Computational Method | Application in Probe Development | Key Insights Provided | Reference |

|---|---|---|---|

| Quantum Chemistry (e.g., DFT) | Predicting photophore reactivity and stability. | Activation energy, stability of intermediates, reaction mechanisms. | rsc.orgnih.gov |

| Molecular Docking | Predicting the binding pose of a probe in a protein's active site. | Binding affinity scores, identification of key interacting residues. | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the probe-protein complex over time. | Stability of binding, identification of likely cross-linking sites, conformational changes. | nih.govarxiv.org |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.